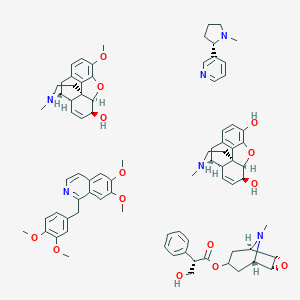
2-(2-Formylphenyl)acetonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various methods, including electrochemical and photochemical reactions. For instance, the synthesis of a fluorinated α-aminonitrile compound was achieved following a 'green protocol' and characterized by spectral and X-ray crystallographic analyses . Another synthesis method developed for 2-(2-hydroxyphenyl)acetonitriles involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . These methods could potentially be adapted for the synthesis of 2-(2-Formylphenyl)acetonitrile.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a fluorinated α-aminonitrile compound was solved by direct methods using single-crystal X-ray diffraction data . Theoretical calculations, such as DFT-B3LYP/6-311++G(d,p), were also used to obtain and analyze the equilibrium geometry of the compound .
Chemical Reactions Analysis
Chemical reactions in acetonitrile often involve electrochemical processes. The electrochemical oxidation of derivatives in dried acetonitrile has been studied using conventional and microelectrode techniques . Similarly, the electrolytic reduction of certain compounds in acetonitrile involves selective cleavage of carbon-sulfur bonds . These studies provide a foundation for understanding the electrochemical behavior of 2-(2-Formylphenyl)acetonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed through various studies. For instance, the reactivity of a fluorinated α-aminonitrile compound was explained using molecular descriptors and reactivity surfaces . The electrochemical properties, such as oxidation and reduction potentials, of phenylthiyl radicals in acetonitrile have also been measured, providing insights into the redox behavior of similar compounds .
Relevant Case Studies
Case studies involving the use of acetonitrile as a solvent or reactant in the synthesis and reaction of organic compounds are prevalent in the literature. For example, the synthesis of bis(diphenylphosphino)acetonitrile involved the treatment of acetonitrile with n-butyllithium and chlorodiphenylphosphine . This compound was then used as a ligand in catalytic carbon-carbon coupling reactions, demonstrating the utility of acetonitrile derivatives in organic synthesis.
Aplicaciones Científicas De Investigación
Photophysics and Light-Switch Mechanism Studies
2-(2-Formylphenyl)acetonitrile has been studied in the context of its photophysics, particularly in relation to complexes that exhibit a “light-switch” effect. This phenomenon is crucial in determining the utility of these complexes as spectroscopic probes for DNA. For instance, [Ru(phen)2dppz]2+ and related complexes show a small quantum yield of photoluminescence in water but a moderate emission yield when bound to DNA, illustrating this effect. Time-resolved absorption and emission spectroscopies have been utilized to investigate this in detail, revealing the prompt emission from a metal-to-ligand charge-transfer (MLCT) excited state typical for polypyridyl−ruthenium complexes, along with a delayed emission attributed to a novel MLCT species (Olson et al., 1997).
Synthesis and Transformation Studies
The compound has also been investigated for its role in the synthesis of other chemical structures. A concise synthesis route has been developed for 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide and the o-quinone methides in situ generated from 2-(1-tosylalkyl)phenols under basic conditions. Moreover, 2-(2-hydroxyphenyl)acetonitriles could be conveniently transformed to benzofuranones, showcasing its versatility and potential in synthetic chemistry (Wu et al., 2014).
Catalysis and Ligand Studies
In the realm of catalysis, 2-(2-Formylphenyl)acetonitrile has been used in the synthesis of bis(diphenylphosphino)acetonitrile (dppmCN), which has shown significant potential. For example, a very active catalyst for bromobenzene/phenylboronic acid Suzuki-Miyaura coupling was generated in situ by treating Pd(OAc)2 with bis(diphenylphosphino)acetonitrile, showcasing high turnover frequencies (TOF) and underlining the importance of this compound in catalysis and ligand studies (Braun et al., 2007).
Safety And Hazards
Direcciones Futuras
“2-(2-Formylphenyl)acetonitrile” is an important intermediate for a variety of useful compounds . Due to its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis . The environmental pressure provides a strong incentive to search for an environmentally friendly process to prepare phenylacetonitrile .
Propiedades
IUPAC Name |
2-(2-formylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDYDXKTMKLNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450352 | |
| Record name | 2-(2-formylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formylphenyl)acetonitrile | |
CAS RN |
135737-14-3 | |
| Record name | 2-(2-formylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)









